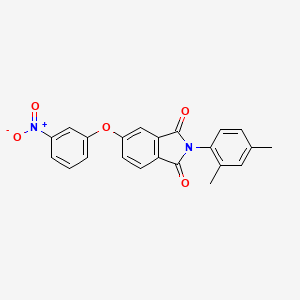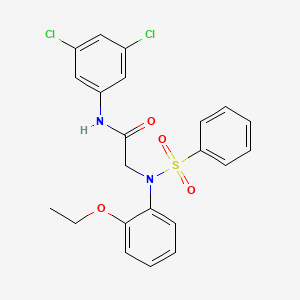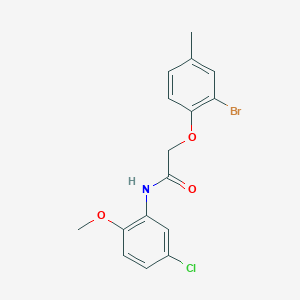
2-(2,4-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-(2,4-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as SU6656, is a selective inhibitor of Src family kinases. It was first synthesized in 2000 and has since been extensively studied for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2-(2,4-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves binding to the ATP-binding site of Src family kinases, thereby preventing the phosphorylation of downstream substrates. This leads to the inhibition of downstream signaling pathways and ultimately affects cellular processes such as proliferation and migration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces tumor growth in vivo. In neurons, this compound enhances synaptic plasticity and improves cognitive function. In immune cells, this compound modulates cytokine production and inhibits inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,4-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in lab experiments is its selectivity for Src family kinases, which allows for specific targeting of these kinases without affecting other signaling pathways. However, the use of this compound can also have limitations, as it may not be effective in all cell types or may have off-target effects on other kinases. Additionally, the optimal concentration and duration of treatment may vary depending on the experimental conditions.
Orientations Futures
There are several potential future directions for research on 2-(2,4-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective inhibitors of Src family kinases, which may have improved efficacy and fewer off-target effects. Another area of research is the investigation of the role of Src family kinases in various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Applications De Recherche Scientifique
2-(2,4-dimethylphenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been widely used in scientific research as a tool to investigate the role of Src family kinases in various cellular processes. It has been shown to inhibit the activity of Src, Fyn, Yes, Lck, and Lyn kinases, which are involved in signaling pathways that regulate cell proliferation, differentiation, migration, and survival. This compound has also been used to study the function of these kinases in cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-13-6-9-20(14(2)10-13)23-21(25)18-8-7-17(12-19(18)22(23)26)29-16-5-3-4-15(11-16)24(27)28/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTMZYUNMHYMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B3738163.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B3738171.png)
![N-1,3-benzothiazol-2-yl-2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3738177.png)
![N'-[2-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]nicotinohydrazide](/img/structure/B3738184.png)
![2,2,2-trichloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3738189.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3738212.png)
![N-{2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide](/img/structure/B3738227.png)
![2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3738228.png)

![4-{[(4-chlorophenyl)amino]methylene}-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B3738247.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-bromobenzamide](/img/structure/B3738259.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3738280.png)
![4-bromo-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3738292.png)
